N-cyclohexyl-2-[(4-ethoxyphenyl)acetyl]hydrazinecarbothioamide
Overview
Description
N-cyclohexyl-2-[(4-ethoxyphenyl)acetyl]hydrazinecarbothioamide is a useful research compound. Its molecular formula is C17H25N3O2S and its molecular weight is 335.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.16674822 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Lead Optimization in Breast Cancer Treatment
Lead derivatives of similar hydrazinecarbothioamides were synthesized and evaluated in vitro against the HER-2 overexpressed breast cancer cell line SKBr-3. The compounds exhibited activity against HER-2 overexpressed SKBr-3 cells, with one compound showing significant potency, inhibiting cellular proliferation via DNA degradation, suggesting potential applications in breast cancer treatment (Bhat et al., 2015).
Anticonvulsant Activity
Novel N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides were designed, synthesized, and evaluated for anticonvulsant activity and neurotoxicity. One compound, in particular, showed 100% protection in both MES and 6 Hz tests, indicating potential applications as anticonvulsant drugs (Tripathi & Kumar, 2013).
Antibacterial and Antifungal Activities
A series of synthesized compounds, including thiosemicarbazides, exhibited moderate to good antibacterial activity against Gram-positive bacteria and good to excellent anti-fungal activity. This suggests potential applications in developing new antimicrobial agents (Bharti et al., 2010).
Corrosion Inhibition
Hydroxy acetophenone derivatives, closely related to the query compound, were synthesized and fully investigated for their protecting ability against corrosion of mild steel in acidic medium. The study suggests applications in the development of environmentally benign corrosion inhibitors (Singh et al., 2021).
Fluorescent Probes for Biological and Environmental Applications
A ratiometric fluorescent probe designed for the detection of hydrazine was synthesized, showing low cytotoxicity, reasonable cell permeability, and a large Stokes shift. This indicates potential applications in environmental monitoring and biological imaging (Zhu et al., 2019).
Properties
IUPAC Name |
1-cyclohexyl-3-[[2-(4-ethoxyphenyl)acetyl]amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-2-22-15-10-8-13(9-11-15)12-16(21)19-20-17(23)18-14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,19,21)(H2,18,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYDOYYZNRLYQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NNC(=S)NC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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